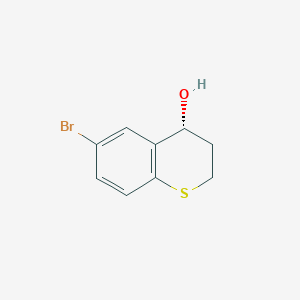
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring
Métodos De Preparación
The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-phenylethanone and thiophenol.
Cyclization: The key step involves the cyclization of the starting materials to form the benzothiopyran ring. This can be achieved through a Friedel-Crafts acylation reaction, where the thiophenol reacts with the 2-bromo-1-phenylethanone in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The resulting intermediate is then subjected to reduction conditions to introduce the hydroxyl group at the 4th position. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Análisis De Reacciones Químicas
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a fully saturated benzothiopyran derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form new derivatives.
Aplicaciones Científicas De Investigación
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Mecanismo De Acción
The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors by forming hydrogen bonds or hydrophobic interactions, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can be compared with other benzothiopyran derivatives, such as:
6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3,4-dihydro-2H-1-benzothiopyran-4-ol:
6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ol: Contains a methyl group at the 6th position, which can influence its steric and electronic properties.
Propiedades
Número CAS |
1305712-23-5 |
|---|---|
Fórmula molecular |
C9H9BrOS |
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
(4R)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1 |
Clave InChI |
WDULHIWNGMZAQT-MRVPVSSYSA-N |
SMILES isomérico |
C1CSC2=C([C@@H]1O)C=C(C=C2)Br |
SMILES canónico |
C1CSC2=C(C1O)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


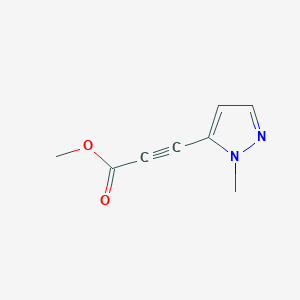
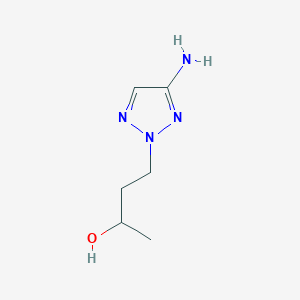
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
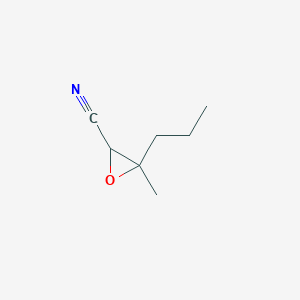
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
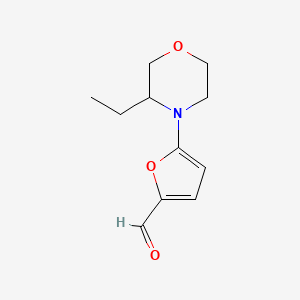
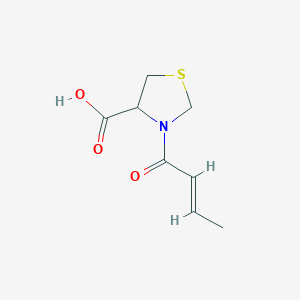
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
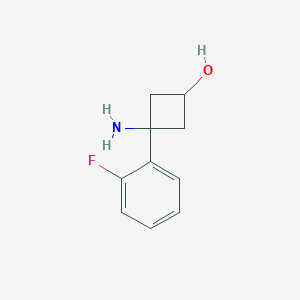
![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
